molecular formula C8H12N2O3 B11906655 5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B11906655
M. Wt: 184.19 g/mol
InChI Key: HTDOMHWDNWGNAR-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid is a complex organic compound with the molecular formula C8H12N2O3 It features a unique spirocyclic structure, which includes both a four-membered and a five-membered ring

Preparation Methods

The synthesis of 5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid involves multiple steps. One common method includes the reaction of hydrazine with a suitable precursor, followed by cyclization and further functionalization . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts.

Chemical Reactions Analysis

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid can be compared with similar compounds such as 5,7-Diazaspiro[3.4]octane-6,8-dione . While both compounds share a spirocyclic core, the presence of different functional groups imparts unique properties and reactivity to each compound. This uniqueness makes this compound particularly valuable for specific applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-10-7(13)9-5(6(11)12)8(10)3-2-4-8/h5H,2-4H2,1H3,(H,9,13)(H,11,12)

InChI Key

HTDOMHWDNWGNAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(C12CCC2)C(=O)O

Origin of Product

United States

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